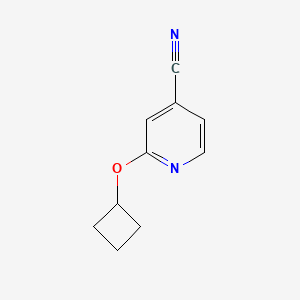![molecular formula C11H7F3N2O2 B1453852 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1152530-82-9](/img/structure/B1453852.png)
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Overview
Description
“3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular weight of 256.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” has been reported in the literature . The synthesis involves the use of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” can be represented by the InChI code: 1S/C11H7F3N2O2/c12-11(13,14)9-4-5-15-16(9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18) .Scientific Research Applications
Synthesis and Anti-inflammatory Applications
- Novel derivatives synthesized from 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid have shown significant anti-inflammatory activity, comparable to that of celecoxib, a well-known anti-inflammatory drug. These derivatives were tested in vivo using the carrageenan-induced rat paw oedema model, showing promising anti-inflammatory effects with minimal or no ulcerogenic effects (Mustafa et al., 2016).
Antibacterial and Antimicrobial Properties
- A series of antimicrobial agents derived from this compound demonstrated high potency against Gram-positive bacteria, showing low toxicity to human cultured cells. Two compounds specifically displayed strong bactericidal effects against Staphylococcus aureus, including biofilm prevention and eradication capabilities, with a low propensity for resistance development (Hansa et al., 2021).
Optical and Material Science Applications
- In the field of material science, derivatives of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid have been explored for their potential in optical nonlinearity applications. Compounds with specific substituents have shown promising results for use in optical limiting, indicating their utility as candidates for developing new optical materials (Chandrakantha et al., 2013).
Cancer Research
- The compound has been a precursor in the synthesis of novel pyrazole derivatives with potential antitumor activities. These derivatives have undergone evaluations for their effectiveness against various cancer cell lines, with some showing promising results comparable to established anticancer agents. This highlights the compound's role in the development of new chemotherapeutic agents (El-Zahar et al., 2011).
Green Chemistry Approaches
- An improved synthesis method involving this compound was developed for creating π-acidic complexes. This method emphasizes green chemistry principles by avoiding hazardous solvents and employing room temperature conditions, showcasing the compound's utility in developing environmentally friendly synthetic protocols (Liu et al., 2019).
Safety And Hazards
The safety data sheet for “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-15-16(9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOCBNUCMLFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
CAS RN |
1152530-82-9 | |
| Record name | 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)

![1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1453771.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)








![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)
